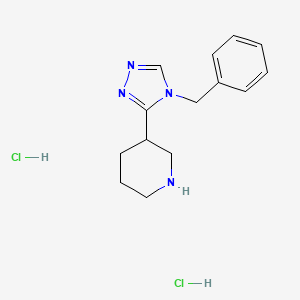

3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Description

Overview of 3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

This compound represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture that incorporates both triazole and piperidine ring systems. The compound possesses the molecular formula C14H20Cl2N4 with a molecular weight of 315.24 grams per mole, establishing it as a medium-sized organic molecule within the pharmaceutical chemistry landscape. The structural complexity of this compound arises from the presence of a 4-benzyl-substituted 1,2,4-triazole ring that is directly connected to a piperidine ring at the 3-position, with the entire molecule existing as a dihydrochloride salt form to enhance its physicochemical properties.

The Chemical Abstracts Service registry number 1332528-92-3 uniquely identifies this compound within chemical databases, facilitating its recognition and retrieval in scientific literature and commercial applications. The stereochemical notation indicates the presence of multiple nitrogen atoms within the heterocyclic framework, contributing to the compound's potential for hydrogen bonding interactions and metal coordination chemistry. The simplified molecular-input line-entry system representation [H]Cl.[H]Cl.C1(C2=NN=CN2CC3=CC=CC=C3)CNCCC1 provides a detailed description of the molecular connectivity, clearly illustrating the arrangement of the triazole and piperidine rings along with the benzyl substituent and chloride counterions.

The compound exists as a white crystalline solid under standard conditions, demonstrating the typical physical characteristics associated with organic hydrochloride salts. The presence of two hydrochloride groups significantly influences the compound's solubility profile, making it more amenable to aqueous-based formulations and biological testing systems. This enhanced solubility represents a crucial advantage in pharmaceutical applications where bioavailability and cellular uptake are primary considerations. The molecular weight of 315.24 places the compound within an optimal range for drug-like properties, conforming to established pharmaceutical guidelines for molecular size and complexity.

Historical context and discovery

The historical development of triazole chemistry traces its origins to the pioneering work of J.A. Bladin in 1885, who first synthesized 1,2,4-triazole compounds and established the fundamental principles governing their chemical behavior. Bladin's initial investigations laid the groundwork for understanding the unique properties of three-nitrogen-containing heterocyclic systems, which would later become recognized as privileged scaffolds in medicinal chemistry. The name "triazole" was coined by Bladin himself to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and two carbon atoms, with the molecular formula C2H3N3.

Following Bladin's discovery, the development of triazole chemistry experienced gradual advancement throughout the early twentieth century, with significant acceleration occurring after the establishment of convenient synthetic methodologies. The recognition of antifungal activities in azole derivatives in 1944 marked a pivotal moment in triazole research, leading to the systematic investigation of these compounds for pharmaceutical applications. This breakthrough discovery catalyzed extensive research efforts focused on developing triazole-based medications, ultimately resulting in the creation of clinically important antifungal agents such as fluconazole, itraconazole, voriconazole, and posaconazole.

The specific development of piperidine-triazole hybrid molecules represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that combining different pharmacophoric elements could yield compounds with enhanced biological activities. The synthesis of this compound and related structures reflects the modern approach to drug discovery, where rational design principles guide the creation of hybrid molecules incorporating multiple bioactive moieties. This compound exemplifies the evolution of medicinal chemistry from simple natural product modifications to sophisticated molecular architectures designed to interact with specific biological targets.

The copper-catalyzed azide-alkyne cycloaddition reaction, developed as part of click chemistry methodology, has significantly influenced the synthesis of triazole-containing compounds in recent decades. This synthetic approach has enabled the efficient preparation of diverse triazole derivatives, including complex hybrid molecules like this compound. The development of reliable synthetic methodologies has facilitated the exploration of structure-activity relationships within triazole-containing compounds, contributing to the optimization of their pharmaceutical properties.

Significance in heterocyclic and medicinal chemistry

The significance of this compound within heterocyclic chemistry stems from its representation of a successful molecular hybridization strategy that combines two distinct pharmacophoric elements into a single molecular framework. The 1,2,4-triazole moiety serves as a privileged scaffold in medicinal chemistry, demonstrated by its incorporation into numerous clinically approved medications across various therapeutic areas. This heterocyclic system exhibits remarkable versatility in biological interactions, capable of forming hydrogen bonds, coordinating with metal centers, and participating in aromatic stacking interactions with biological macromolecules.

The piperidine ring component contributes additional pharmacological significance through its established role as a fundamental building block in pharmaceutical chemistry. Piperidine-containing compounds have been extensively utilized in drug development programs targeting diverse therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The combination of piperidine with triazole functionality creates opportunities for multi-target interactions and enhanced selectivity profiles compared to compounds containing either scaffold independently.

Research investigations have demonstrated that 1,2,4-triazole derivatives exhibit broad spectrum pharmacological activities, including antifungal, antibacterial, antineoplastic, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic properties. The mechanism of antifungal action involves inhibition of ergosterol synthesis through blocking of the cytochrome P450-dependent enzyme CYP51, achieved through coordination of the triazole nitrogen atoms with the heme iron center. This well-established mechanism of action has validated the triazole pharmacophore as an essential component of antifungal drug design.

The medicinal chemistry significance of hybrid triazole-piperidine compounds extends beyond their individual pharmacophoric contributions to encompass potential synergistic effects and improved pharmaceutical properties. The combination of these structural elements may result in enhanced solubility, improved bioavailability, reduced toxicity, and increased selectivity compared to simpler molecular architectures. The dihydrochloride salt formation further enhances the pharmaceutical utility of the compound by improving its handling characteristics and formulation compatibility.

| Pharmacological Activity | Mechanism of Action | Therapeutic Application |

|---|---|---|

| Antifungal | Cytochrome P450 inhibition | Systemic mycoses treatment |

| Antibacterial | Multiple target interactions | Bacterial infection control |

| Antineoplastic | Cell cycle disruption | Cancer chemotherapy |

| Central nervous system | Neurotransmitter modulation | Neurological disorders |

Scope and objectives of academic research

Contemporary academic research involving this compound encompasses multiple disciplinary approaches aimed at understanding its chemical properties, biological activities, and potential applications in pharmaceutical development. The primary research objectives focus on elucidating structure-activity relationships within the triazole-piperidine hybrid framework, investigating synthetic methodologies for efficient compound preparation, and evaluating biological activities against diverse therapeutic targets.

Synthetic chemistry research has concentrated on developing improved methodologies for constructing triazole-piperidine hybrid molecules, with particular emphasis on regioselective synthesis and stereochemical control. Recent investigations have explored the nucleophilic reaction of 1H-triazole derivatives with piperidines under basic conditions as an essential step in synthesizing novel N(2)-alkylated triazole hybrids. These synthetic studies aim to establish efficient protocols for accessing diverse structural analogs while maintaining high yields and purity levels suitable for biological evaluation.

Structure-activity relationship studies represent a crucial component of research efforts, focusing on understanding how structural modifications influence biological activity profiles. Researchers have systematically investigated the effects of substituent changes on the triazole ring, variations in the piperidine substitution pattern, and the impact of different salt forms on pharmaceutical properties. These investigations provide valuable insights for rational drug design and optimization of lead compounds within this chemical class.

Biological evaluation research encompasses screening against diverse targets including antimicrobial pathogens, cancer cell lines, and neurological disorder models. The broad spectrum of potential activities associated with triazole-containing compounds necessitates comprehensive biological profiling to identify promising therapeutic applications. Academic research programs have utilized both in vitro and in vivo experimental approaches to assess the biological potential of these hybrid molecules, providing essential data for pharmaceutical development decisions.

Table: Current Research Directions and Methodologies

| Research Area | Methodology | Primary Objectives | Expected Outcomes |

|---|---|---|---|

| Synthetic Chemistry | Click chemistry, multicomponent reactions | Efficient synthesis protocols | Improved synthetic routes |

| Structure-Activity Relationships | Systematic structural modification | Activity optimization | Lead compound identification |

| Biological Evaluation | Cell-based assays, enzyme inhibition | Activity profiling | Therapeutic target validation |

| Computational Chemistry | Molecular modeling, docking studies | Mechanism elucidation | Rational design guidance |

Properties

IUPAC Name |

3-(4-benzyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.2ClH/c1-2-5-12(6-3-1)10-18-11-16-17-14(18)13-7-4-8-15-9-13;;/h1-3,5-6,11,13,15H,4,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSQHNQASRYTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis:

The initial step involves synthesizing a suitable precursor, typically a substituted piperidine derivative bearing reactive functional groups. For example, 1-Boc-piperidine-3-ethyl formate or similar derivatives are used as starting materials, as described in patent CN104341389A.

Formation of the Triazole Ring:

The core heterocycle, 1,2,4-triazole, is synthesized via cyclization reactions involving hydrazines and suitable nitriles or formyl derivatives. A common approach involves:

- Reacting hydrazine derivatives with nitriles or formyl compounds under reflux conditions in organic solvents such as acetonitrile or ethanol.

- Using formaldehyde or paraformaldehyde in the presence of acids or bases to facilitate cyclization, as detailed in US3914245A.

Hydrazine derivative + Formaldehyde → Cyclization to form 1,2,4-triazole core

Benzylation and Functionalization:

The benzyl group is introduced via nucleophilic substitution or via coupling reactions. For instance, benzyl halides or benzyl derivatives are reacted with the triazole intermediate under basic conditions to afford the benzyl-substituted heterocycle. This step often employs:

- Potassium carbonate or sodium hydride as bases.

- Solvents like DMF or DMSO to facilitate nucleophilic substitution.

Coupling with Piperidine:

The benzyl-triazole intermediate is then coupled with the piperidine ring, often through amidation or nucleophilic substitution, depending on the functional groups present. The process involves:

- Activation of carboxylic acids or derivatives with coupling agents such as EDC or DCC.

- Heating under reflux to promote bond formation.

Salt Formation:

The final step involves converting the free base to its dihydrochloride salt:

- Bubbling hydrogen chloride gas into a solution of the compound in a suitable solvent like methanol or ethanol.

- Crystallization to obtain pure dihydrochloride salt.

Detailed Synthetic Procedure

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of heterocyclic precursor | Hydrazine hydrate + Boc-protected piperidine derivatives | Room temperature, 24 hours |

| 2 | Cyclization to form triazole core | Formaldehyde or paraformaldehyde, acid/base catalysis | 6–48 hours, reflux possible |

| 3 | Benzylation of the heterocycle | Benzyl halide, K2CO3, DMSO | Stirring at room temperature or mild heating |

| 4 | Coupling with piperidine | Activation with EDC/DCC, reflux | 12–24 hours |

| 5 | Salt formation | HCl gas bubbling, crystallization | Yield varies, typically high |

Research Findings and Data Tables

Reaction Conditions and Yields

Purification Techniques

- Column chromatography

- Recrystallization from ethanol or methanol

- Filtration and drying under vacuum

Notes and Considerations

- Reaction Control: Precise temperature regulation during cyclization and coupling steps is critical to prevent side reactions.

- Reagent Purity: High purity of hydrazines, benzyl halides, and coupling agents ensures better yields.

- Solvent Choice: Polar aprotic solvents like DMSO and acetonitrile are preferred for nucleophilic substitutions.

- Safety Precautions: Handling of hydrazines and HCl gas requires appropriate safety measures due to toxicity and corrosiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and triazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl halides for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives. A study demonstrated that compounds containing the triazole ring exhibit significant activity against various bacterial strains and fungi. This suggests that 3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride may be effective in treating infections caused by resistant microorganisms .

Antitumor Potential

Triazole-containing compounds have been investigated for their antitumor activities. The incorporation of the triazole ring into piperidine derivatives has shown promise in inhibiting cancer cell proliferation. Studies indicate that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Neurological Applications

The piperidine structure is often associated with neuroactive compounds. Research has suggested that derivatives like this compound may have implications in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Anti-inflammatory Effects

Triazoles are recognized for their anti-inflammatory properties. Compounds similar to this compound have been studied for their ability to reduce inflammation in various models, indicating potential therapeutic applications in diseases characterized by chronic inflammation .

Case Study 1: Antimicrobial Screening

A comprehensive screening of triazole derivatives including this compound revealed notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy, showing promising results that warrant further exploration in clinical settings .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Triazole Derivative | 32 | Staphylococcus aureus |

| Triazole Derivative | 64 | Escherichia coli |

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer types including breast and lung carcinoma. Mechanistic studies indicated that the compound triggers apoptotic pathways via caspase activation .

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast) | 5.0 |

| A549 (Lung) | 7.5 |

Mechanism of Action

The mechanism of action of 3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazolyl-piperidine derivatives, focusing on substituent effects, molecular properties, and research findings.

Substituent Variations on the Triazole Ring

3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride

- Molecular Formula : C₁₀H₁₆N₄·2ClH

- Molecular Weight : 265.18

- This compound’s CAS Registry Number is 1305712-63-3 .

3-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride

- CAS : 1332528-89-8

- Purity : 95%

- Key Features : The linear propyl chain increases hydrophobicity compared to cyclopropyl but remains less bulky than benzyl, offering intermediate lipophilicity. This may balance solubility and bioavailability .

3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine Dihydrochloride

Positional Isomerism on the Piperidine Ring

4-(4H-1,2,4-Triazol-3-yl)piperidine Dihydrochloride

Substituent Effects on Physicochemical Properties

Research and Development Insights

- Synthetic Routes: details the synthesis of triazolyl-piperidine derivatives via oxyimino intermediates, highlighting methodologies applicable to the target compound .

- Structural Characterization : Analogous compounds (e.g., 13c–13g in ) were characterized using ¹H-NMR and MS-ESI, providing a framework for verifying the structure of the benzyl-substituted derivative .

Biological Activity

The compound 3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a derivative of the 1,2,4-triazole class, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its antibacterial, anti-inflammatory, and antiproliferative properties supported by recent research findings.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of piperidine derivatives with 1,2,4-triazole intermediates. The presence of the benzyl group at the 4-position of the triazole enhances its biological activity by influencing the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study highlighted that compounds containing a benzyl group in the 4-position of 1,2,4-triazole showed enhanced antibacterial effects compared to their non-benzylated counterparts. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 6 µg/mL | 20 |

| This compound | Escherichia coli | 8 µg/mL | 18 |

These results suggest that the compound exhibits potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can modulate inflammatory responses. For example, it has been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The following table summarizes its anti-inflammatory effects:

| Compound | Cytokine | Effect on Cytokine Production (%) |

|---|---|---|

| This compound | TNF-α | -50% at 50 µg/mL |

| This compound | IL-6 | -40% at 50 µg/mL |

These findings indicate a potential for this compound to serve as an anti-inflammatory agent in therapeutic applications .

Antiproliferative Activity

The antiproliferative effects of triazole derivatives have also been explored. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. A notable study reported an IC50 value of approximately 15 µM against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), indicating significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MCF7 | 18 |

The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have focused on the therapeutic potential of triazole derivatives. One such study involved a series of synthesized triazole compounds tested against various bacterial strains and cancer cell lines. Results indicated that modifications at specific positions on the triazole ring significantly influenced biological activity.

For instance:

- Case Study A : A derivative with a methoxy group at position 5 exhibited enhanced antibacterial activity against Pseudomonas aeruginosa with an MIC of 5 µg/mL.

Q & A

Q. What are the validated synthetic routes for 3-(4-benzyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

A common method involves reacting substituted benzaldehydes with triazole precursors under reflux conditions in ethanol, catalyzed by glacial acetic acid. For example, analogous syntheses of triazole-piperidine derivatives require refluxing for 4–6 hours, followed by solvent evaporation and filtration . Optimization may involve adjusting stoichiometry, reaction time, or using inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : Confirms the presence of the benzyl, triazole, and piperidine moieties by matching proton shifts to expected splitting patterns (e.g., benzyl CH2 at ~δ 3.5–4.0 ppm) .

- LC/MS : Validates molecular weight ([M+H]+ ion) and detects impurities. For example, LC/MS in related compounds showed [M+H]+ = 312.4 amu with 98.7% purity .

- HPLC : Quantifies purity using a C18 column and UV detection (e.g., 206 nm), assuming uniform response factors .

Q. How should researchers assess and ensure the compound’s purity for in vitro assays?

Combine orthogonal methods:

Q. What are the recommended storage conditions to maintain stability?

Store as a powder at room temperature in airtight, light-protected containers with desiccants. Avoid moisture, as hydrochloride salts are hygroscopic . For long-term stability, consider aliquoting and storing under nitrogen .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, and what controls are essential?

- In vitro assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding. Include positive/negative controls (e.g., known inhibitors) .

- Dose-response curves : Test across a logarithmic concentration range (1 nM–100 µM) to calculate IC50/EC50 values. Normalize data to vehicle-treated controls .

- Counter-screens : Rule out off-target effects using related receptors or enzymes .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Methodological audit : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) that may alter compound efficacy .

- Structural validation : Confirm batch-to-batch consistency via NMR and LC/MS to rule out impurities .

- Theoretical alignment : Reconcile discrepancies using molecular docking or QSAR models to predict binding modes .

Q. How can the benzyl and triazole moieties be chemically modified to enhance target selectivity or metabolic stability?

- Benzyl substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) to modulate lipophilicity and binding affinity .

- Triazole modifications : Replace the 1,2,4-triazole with 1,2,3-triazole via click chemistry to alter π-π stacking interactions .

- Prodrug strategies : Add ester or amide prodrug moieties to improve oral bioavailability .

Q. What computational methods are suitable for studying the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding poses in target active sites .

- MD simulations : Run 100-ns trajectories to assess complex stability and identify key residue interactions .

- ADMET prediction : Tools like SwissADME estimate permeability, CYP inhibition, and half-life .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

Q. What steps ensure reproducibility in synthesizing and testing analogs of this compound?

- Detailed protocols : Document reaction conditions (e.g., exact temperature, stirring speed) and purification steps .

- Open data sharing : Publish NMR spectra, HPLC chromatograms, and raw assay data in supplementary materials .

- Collaborative validation : Cross-verify results with independent labs using identical batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.